
2-phenothiazin-10-ylacetyl Chloride
Overview
Description
2-phenothiazin-10-ylacetyl Chloride is a chemical compound with the molecular formula C14H10ClNOS. It is a derivative of phenothiazine, a tricyclic compound that contains nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities and have been used in various medicinal applications .
Preparation Methods
The synthesis of 2-phenothiazin-10-ylacetyl Chloride typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like carbon disulfide (CS2) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-phenothiazin-10-ylacetyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenothiazine ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the parent compound.
Condensation Reactions: It can react with aromatic aldehydes to form novel heterocyclic compounds.
Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various aromatic aldehydes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that phenothiazine derivatives, including 2-phenothiazin-10-ylacetyl chloride, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit the growth of MCF-7 human breast cancer cells, demonstrating their potential as anticancer agents .
-
Neuropharmacological Effects :
- The compound has been investigated for its interactions with neurotransmitter receptors. Specifically, it has been noted for its binding affinity to P2X7 receptors, which are implicated in inflammatory processes and neurodegenerative diseases . This suggests its potential use in developing treatments for conditions like Alzheimer's disease and multiple sclerosis.
- Antioxidant Properties :
Synthetic Applications
-
Organic Synthesis Intermediate :
- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it useful in the development of new pharmaceuticals and agrochemicals .
- Polymerization Inhibitors :
Comparative Analysis with Related Compounds
The following table summarizes the properties and applications of several compounds related to this compound:
Compound Name | Structure Type | Unique Features | Applications |
---|---|---|---|
10H-Phenothiazine | Core structure | Base structure for numerous derivatives | Antipsychotic |
Chlorpromazine | Phenothiazine derivative | Used as an antipsychotic; significant sedative effects | Psychiatric treatments |
Thioridazine | Phenothiazine derivative | Antipsychotic with longer half-life | Psychiatric treatments |
2-Chloroacetanilide | Acetanilide derivative | Used in pain relief; simpler structure | Analgesics |
Case Studies
- Antiproliferative Activity :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 2-phenothiazin-10-ylacetyl Chloride is primarily related to its ability to interact with various molecular targets. Phenothiazine derivatives are known to inhibit enzymes, block neurotransmitter receptors, and interfere with cellular signaling pathways. These interactions result in a wide range of pharmacological effects, including sedation, antipsychotic activity, and antimicrobial properties .
Comparison with Similar Compounds
2-phenothiazin-10-ylacetyl Chloride can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and therapeutic applications .
Chlorpromazine: Used primarily as an antipsychotic agent.
Promethazine: Known for its antihistaminic and antiemetic properties.
Thioridazine: Used as an antipsychotic with additional sedative effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.
Biological Activity
2-Phenothiazin-10-ylacetyl chloride is a chemical compound derived from phenothiazine, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C14H10ClNOS
- IUPAC Name: this compound
This compound is synthesized through the acylation of phenothiazine, commonly using Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The resulting compound exhibits a variety of chemical reactivity due to its functional groups.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects against certain diseases.
- Neurotransmitter Receptor Blockade: The compound may block neurotransmitter receptors, which contributes to its sedative and antipsychotic effects.
- Antimicrobial Activity: It shows significant antibacterial and antifungal properties, making it a candidate for treating infections .
Antimicrobial Properties
Research indicates that derivatives of phenothiazine, including this compound, exhibit substantial antimicrobial activity. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains .
Table 1: Antimicrobial Activity of 2-Phenothiazin Derivatives
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
P. aeruginosa | 64 µg/mL |
Anticancer Effects
Studies have shown that phenothiazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, in vitro studies revealed that this compound can reduce cell viability in various cancer cell lines .
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
Case Studies
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Antimicrobial Efficacy in Clinical Isolates:
A clinical study evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, suggesting its potential use as an alternative treatment for resistant infections . -
Antitumor Activity Assessment:
In a recent study involving various cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. This study highlighted its potential as a novel anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenothiazin-10-ylacetyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via hydrolysis of 2-(10H-phenothiazin-10-yl)acetic acid followed by chlorination. For example, 2-(10H-phenothiazin-10-yl)acetic acid can be prepared by alkaline hydrolysis of its ester precursor (e.g., ethyl ester) using ethanol/water and KOH, followed by acidification with HCl to precipitate the acid . Chlorination with reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions is then employed. Optimization involves monitoring reaction progress via TLC (hexane:ethyl acetate = 9:1) and controlling stoichiometry to minimize side reactions (e.g., over-chlorination).
Q. How can the purity of this compound be validated, and what impurities are commonly observed?
- Methodological Answer : Purity is assessed using HPLC-MS and NMR spectroscopy. Common impurities include residual starting materials (e.g., unreacted 2-(10H-phenothiazin-10-yl)acetic acid) and degradation products like 2-chloro-10H-phenothiazine, which forms via deacetylation under acidic conditions . Crystallization in ethyl acetate or recrystallization from ethanol improves purity. Quantitative analysis of impurities should follow pharmacopeial guidelines (e.g., EP or USP standards) .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the crystal structure, confirming bond angles (e.g., C-S-C bond angles ~121.74°) and heterocyclic conformation .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and the acetyl chloride carbonyl (δ ~170 ppm).
- IR spectroscopy : Identifies functional groups (C=O stretch ~1750 cm⁻¹, C-Cl stretch ~750 cm⁻¹).
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Methodological Answer : Stability studies in aprotic solvents (e.g., dry toluene or DCM) under inert atmospheres (N₂/Ar) show reduced hydrolysis. Kinetic analysis via Arrhenius plots reveals degradation rates increase in polar solvents (e.g., acetonitrile) due to nucleophilic attack by water. Storage at –20°C in sealed, desiccated vials extends shelf life. Degradation products are monitored via LC-MS, with hydrolysis yielding 2-(10H-phenothiazin-10-yl)acetic acid .
Q. What mechanistic insights explain contradictory yields in nucleophilic acyl substitution reactions involving this compound?
- Methodological Answer : Contradictions arise from competing pathways:
- Steric hindrance : The phenothiazine ring’s planar structure restricts nucleophile access to the electrophilic carbonyl carbon.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, but side reactions (e.g., Schlenk equilibrium) may reduce yields.
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation but may promote racemization in chiral substrates.
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attack, predicting regioselectivity and activation energies. Molecular electrostatic potential maps identify electrophilic "hotspots" (e.g., carbonyl carbon). Coupled with experimental data (e.g., Hammett plots), these models guide rational design of derivatives for targeted applications (e.g., polymer crosslinking or drug conjugates) .
Q. What strategies resolve contradictions in reported biological activity data for phenothiazine derivatives?
- Methodological Answer : Discrepancies often stem from:
- Structural analogs : Minor substitutions (e.g., trifluoromethyl vs. chlorine) alter bioavailability and target binding .
- Assay conditions : Variations in cell lines, solvent carriers (e.g., DMSO concentration), and exposure time affect IC₅₀ values.
- Meta-analysis frameworks : Systematic reviews using standardized protocols (e.g., PRISMA) reconcile data by controlling for confounding variables .
Properties
IUPAC Name |
2-phenothiazin-10-ylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-14(17)9-16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGHCAFPASHYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409331 | |
Record name | 2-phenothiazin-10-ylacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158502-05-7 | |
Record name | 2-phenothiazin-10-ylacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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